2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine
CAS No.:
Cat. No.: VC17647575
Molecular Formula: C11H12F3N
Molecular Weight: 215.21 g/mol
* For research use only. Not for human or veterinary use.
![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine -](/images/structure/VC17647575.png)
Specification
Molecular Formula | C11H12F3N |
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Molecular Weight | 215.21 g/mol |
IUPAC Name | 2-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine |
Standard InChI | InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-7(2-4-9)5-8-6-10(8)15/h1-4,8,10H,5-6,15H2 |
Standard InChI Key | ZBSMXVIYDHCTBX-UHFFFAOYSA-N |
Canonical SMILES | C1C(C1N)CC2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine (IUPAC name: 2-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine) features a cyclopropane ring directly bonded to an amine group (-NH2) and a benzyl moiety substituted with a trifluoromethyl (-CF3) group at the para position. The cyclopropane ring introduces significant ring strain, while the -CF3 group enhances lipophilicity and metabolic stability, key traits for bioactive molecules .
Chemical Identifiers
The compound’s critical identifiers are summarized below:
Property | Value |
---|---|
Molecular Formula | C11H12F3N |
Molecular Weight | 215.21 g/mol |
CAS Registry Number | 1394116-64-3 |
PubChem CID | 71756214 |
SMILES | C1C(C1N)CC2=CC=C(C=C2)C(F)(F)F |
InChI Key | ZBSMXVIYDHCTBX-UHFFFAOYSA-N |
These identifiers confirm its structural uniqueness and distinguish it from analogs such as 2-[4-(trifluoromethyl)phenyl]cyclopropanamine, which lacks the methylene bridge .
Synthesis and Production
Synthetic Pathways
The synthesis of 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine typically involves multi-step reactions under controlled conditions. A common approach includes:
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Friedel-Crafts Alkylation: Introducing the trifluoromethylbenzyl group to a cyclopropane precursor.
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Amine Functionalization: Incorporating the primary amine group via reductive amination or nucleophilic substitution.
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Purification: Techniques such as column chromatography or recrystallization ensure high purity (>95%) .
Strong acids (e.g., H2SO4) or bases (e.g., KOH) are often employed to facilitate intermediate steps, though exact protocols remain proprietary due to the compound’s research-exclusive status.
Physicochemical Properties
Lipophilicity and Solubility
The trifluoromethyl group significantly increases hydrophobicity, as evidenced by a calculated partition coefficient (LogP) of ~2.8. This property enhances membrane permeability, making the compound suitable for cellular uptake studies . Solubility in polar solvents (e.g., DMSO) is moderate (~10 mg/mL), while aqueous solubility is limited (<1 mg/mL).
Stability
Preliminary stability studies indicate degradation under prolonged exposure to light or acidic conditions (pH < 4). Storage recommendations include inert atmospheres at -20°C to prevent oxidative decomposition.
Mechanism of Action and Biological Activity
Biochemical Interactions
The compound’s mechanism is hypothesized to involve:
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Enzyme Modulation: The amine group may interact with catalytic sites of enzymes such as monoamine oxidases (MAOs) or cytochrome P450 isoforms.
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Receptor Binding: Structural analogs have shown affinity for G-protein-coupled receptors (GPCRs), suggesting potential neuromodulatory effects.
Future Research Directions
Pharmacokinetic Studies
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ADME Profiling: Absorption, distribution, metabolism, and excretion studies in model organisms.
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Target Identification: High-throughput screening against protein libraries to identify binding partners.
Synthetic Optimization
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